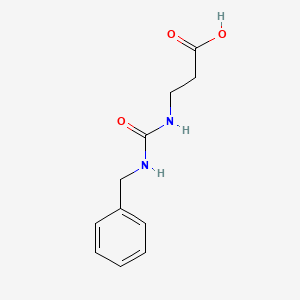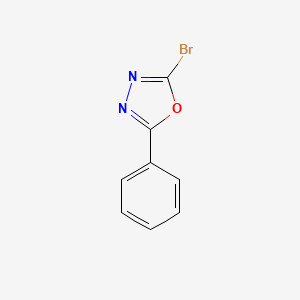
4-(Piperidin-3-ylcarbonyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Piperidin-3-ylcarbonyl)morpholine is a useful research compound. Its molecular formula is C10H18N2O2 and its molecular weight is 198.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Structural and Chemical Analysis
- Synthesis and Structural Analysis : A compound structurally similar to 4-(Piperidin-3-ylcarbonyl)morpholine, (4-(6-fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone, was synthesized and structurally characterized. The study investigated its antiproliferative activity and confirmed its structure through various spectroscopic methods and X-ray diffraction, showcasing the compound's stability due to specific inter and intra-molecular hydrogen bonds (Prasad et al., 2018).
- Crystal Structure and Anti-Fatigue Effects : Another study focused on synthesizing benzamide derivatives similar to this compound, exploring their crystal structures and evaluating their anti-fatigue effects. The compounds showed promising results in improving the swimming endurance capacity of mice, indicating potential anti-fatigue properties (Wu et al., 2014).
Pharmaceutical and Medicinal Chemistry
- Development of Histamine Antagonists : Research involving 4-phenoxypiperidines, which are similar to this compound, led to the development of potent histamine H3 antagonists. One compound from this research demonstrated high selectivity and in vivo efficacy in a rat model, hinting at potential applications in treating sleep or wakefulness disorders (Dvorak et al., 2005).
- Exploration of Antifungal Agents : Inspired by similar molecular structures, a study synthesized and evaluated 4-aminopiperidines as a new class of antifungals. The research highlighted two compounds with significant in vitro antifungal activity against Candida spp. and Aspergillus spp. and provided insights into their potential mechanism by inhibiting enzymes in fungal ergosterol biosynthesis (Krauss et al., 2021).
Chemical Synthesis and Catalysis
- Synthesis of Isothiazol Derivatives : A study on the synthesis of alkyl (4,5-Dichloroisothiazol-3-yl) ketones and their derivatives revealed the potential use of morpholine and piperidine, which are part of the chemical structure of interest, in generating substituted derivatives through various chemical reactions. This research contributes to the field of organic synthesis and provides a pathway for creating novel compounds (Potkin et al., 2013).
- Catalysis in the Heck Reaction : The synthesis and structural analysis of N-{2-(arylchalcogeno)ethyl}morpholine/piperidine ligands led to the creation of palladium(II) complexes. These complexes demonstrated promising catalytic efficiency in the Heck reaction, an important chemical reaction in organic chemistry (Singh et al., 2013).
Mechanism of Action
Target of Action
It is known that piperidine derivatives, which include this compound, have a wide range of pharmacological targets .
Mode of Action
Biochemical Pathways
Piperidine derivatives are known to interact with different biochemical pathways.
Biochemical Analysis
Biochemical Properties
4-(Piperidin-3-ylcarbonyl)morpholine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with morpholine monooxygenase, an enzyme involved in the degradation of morpholine . This interaction leads to the biotransformation of morpholine to 2-(2-aminoethoxy)acetic acid. The nature of these interactions is primarily catalytic, where this compound acts as a substrate for the enzyme.
Cellular Effects
This compound influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to impact the metabolic pathways in Mycobacterium species, leading to the degradation of morpholine . This compound can alter the expression of genes involved in these pathways, thereby affecting cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It acts as a substrate for enzymes like morpholine monooxygenase, leading to enzyme activation and subsequent biochemical reactions . Additionally, it can inhibit or activate other enzymes, resulting in changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is stable under normal conditions but may degrade over extended periods . Long-term studies have shown that it can have lasting effects on cellular function, particularly in in vitro and in vivo studies involving Mycobacterium species .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may have minimal impact, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, where a certain dosage is required to elicit a significant biochemical response.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as morpholine monooxygenase, leading to the degradation of morpholine . This interaction affects metabolic flux and metabolite levels, influencing overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular compartments . This distribution affects its localization and accumulation within cells.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization influences its biochemical interactions and overall cellular effects.
Properties
IUPAC Name |
morpholin-4-yl(piperidin-3-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c13-10(9-2-1-3-11-8-9)12-4-6-14-7-5-12/h9,11H,1-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPAQRKAOFPLUCJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C(=O)N2CCOCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30585436 |
Source


|
| Record name | (Morpholin-4-yl)(piperidin-3-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30585436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35090-96-1 |
Source


|
| Record name | (Morpholin-4-yl)(piperidin-3-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30585436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[3-(aminomethyl)phenyl]cyclopropanecarboxamide](/img/structure/B1285607.png)



![[6-(1H-pyrazol-1-yl)pyridin-3-yl]methylamine](/img/structure/B1285663.png)
![3-(piperidin-3-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B1285674.png)







![4-[4-(Aminomethyl)phenyl]phenol](/img/structure/B1285724.png)
